molecular formula C10H10N2S2 B12085381 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole CAS No. 931581-80-5

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B12085381
CAS No.: 931581-80-5
M. Wt: 222.3 g/mol
InChI Key: PLHUCXIUSSCNBB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized 3-substituted azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both the azetidine and benzothiazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

931581-80-5

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C10H10N2S2/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7/h1-4,7,11H,5-6H2

InChI Key

PLHUCXIUSSCNBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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